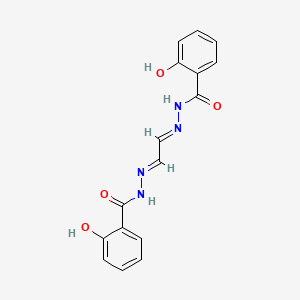

![molecular formula C18H28N4O2 B5559325 1-{3-[4-(1-甲基-1H-咪唑-2-基)-1-哌啶基]-3-氧代丙基}-2-氮杂环戊酮](/img/structure/B5559325.png)

1-{3-[4-(1-甲基-1H-咪唑-2-基)-1-哌啶基]-3-氧代丙基}-2-氮杂环戊酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex molecules like "1-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-2-azepanone" often involves multi-step synthetic routes, starting from simpler building blocks. For example, the synthesis of 2-[cyano(aryl)methylene]-imidazolidines, -hexahydropyrimidines, and -hexahydro-1H-1,3-diazepines provides insights into the construction of similar heterocyclic frameworks by reacting (dimethylthiomethylene)-phenylacetonitriles with various diamines (Huang, Gan, & Wang, 1988). Moreover, the three-component reaction involving a 2-aminoazine, a 2-oxoaldehyde, and a cyclic 1,3-dicarbonyl compound for synthesizing imidazo[1,2-a]azine derivatives illustrates the potential for creating complex heterocycles through the combination of multiple reactive intermediates (Peshkov et al., 2014).

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like "1-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-2-azepanone" is crucial for understanding their chemical behavior. X-ray crystallography often provides detailed insights into the arrangement of atoms within the molecule and the spatial orientation of various functional groups. For instance, the study of 2-[cyano(aryl)methylene]-imidazolidines revealed the tautomeric equilibrium between the ketene aminal and amidine forms, which is influenced by the substituents attached to the phenyl group (Huang, Gan, & Wang, 1988).

Chemical Reactions and Properties

The chemical reactivity of "1-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-2-azepanone" is influenced by its functional groups and molecular structure. For example, the presence of imidazole and piperidine rings can lead to various chemical transformations, such as alkylation, acylation, and nucleophilic substitution reactions. The synthesis and properties of cyanomethyl derivatives of imidazo[1,2-a]pyridine illustrate the reactivity of similar compounds under conditions like nitration, bromination, and azo coupling (Kutrov, Kovalenko, & Volovenko, 2008).

科学研究应用

铁催化的还原胺化

开发了一种由铁络合物催化的羰基衍生物还原胺化的高效方法。该方法可以合成各种环胺,包括吡咯烷、哌啶和氮杂环戊烷,具有良好的官能团耐受性(Duo Wei et al., 2019)。

合成和结构分析

2-[氰基(芳基)亚甲基]-咪唑烷、六氢嘧啶和六氢-1H-1,3-二氮杂菲的合成和X射线结构分析探索了酮烯胺形式和胍形式之间的互变异构平衡,有助于理解类似化合物的结构动力学(Zhi-tang Huang et al., 1988)。

混合配体概念

一项研究介绍了一种混合配体面三羰基配合物公式,展示了一种标记含有单齿或双齿供体位点的生物活性分子的方法。这为靶向治疗剂的开发提供了思路(S. Mundwiler et al., 2004)。

药理学评价

1,2-二氢-1-[(5-甲基-1-咪唑-4-基)甲基]-2-氧代吡啶5-HT3拮抗剂的研究确定了关键的药效团元素。这有助于理解结构元素如何影响药理活性,这与新药的开发相关(T. Matsui et al., 1992)。

作用机制

安全和危害

属性

IUPAC Name |

1-[3-[4-(1-methylimidazol-2-yl)piperidin-1-yl]-3-oxopropyl]azepan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O2/c1-20-14-9-19-18(20)15-6-11-22(12-7-15)17(24)8-13-21-10-4-2-3-5-16(21)23/h9,14-15H,2-8,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJRFWDDXSBVGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2CCN(CC2)C(=O)CCN3CCCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-2-azepanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

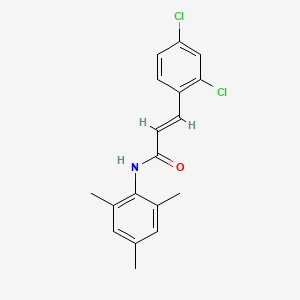

![2-chloro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5559247.png)

![2-(3,4-difluorobenzyl)-8-(6-methoxy-4-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5559250.png)

![2-{4-methoxy-3-[(3-methoxyphenoxy)methyl]phenyl}-3-propyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5559251.png)

![N-isopropyl-2-methyl-N-[3-(methylthio)benzyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5559264.png)

![N-[2-(4-fluorophenyl)-2-(1-piperidinyl)ethyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5559267.png)

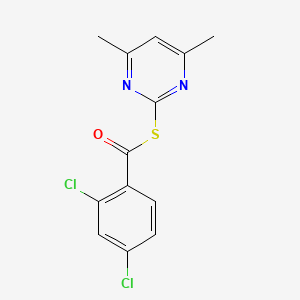

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5559276.png)

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5559277.png)

![(4aS*,7aR*)-4-(2-furoyl)-N-isopropylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5559284.png)

![(1R*,3S*)-7-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5559316.png)

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5559322.png)

![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-methylpiperazine](/img/structure/B5559328.png)